1-(2-Methyl-allyl)-1H-indole
Description
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)indole |
InChI |
InChI=1S/C12H13N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8H,1,9H2,2H3 |
InChI Key |
RRPRBOJSQZSRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Traditional Alkylation Methods
Phase Transfer-Catalyzed Alkylation
Phase transfer catalysis (PTC) enables efficient N-alkylation of indole under mild conditions. A representative protocol involves reacting indole with 3-bromo-2-methylpropene (2-methylallyl bromide) in a biphasic system:
- Conditions : Toluene/NaOH (50% aqueous), tetrabutylammonium hydrogen sulfate (5 mol%), 25°C, 3 hours.
- Mechanism : The phase transfer catalyst facilitates deprotonation of indole at the N1 position, followed by nucleophilic substitution with 2-methylallyl bromide.
- Yield : 88–92% for analogous N-allylated indoles.
Alkali Metal Hydride-Mediated Alkylation
Sodium hydride (NaH) in polar aprotic solvents promotes direct N-alkylation:
- Procedure : Indole (1 equiv), 2-methylallyl bromide (1.1 equiv), and NaH (1.2 equiv) in DMF at 0°C to room temperature.
- Key Advantage : High regioselectivity for N1 over C3 alkylation due to the strong base deprotonating indole preferentially at nitrogen.
- Yield : 85–90% (extrapolated from similar allylations).
Table 1. Comparison of Traditional Alkylation Methods
| Method | Catalyst/Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phase Transfer | NaOH, TBAB | Toluene | 25°C | 3 | 88–92 |
| NaH-Mediated | NaH | DMF | 0°C → RT | 2 | 85–90 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
One-Pot Fischer Indolization and N-Alkylation
This tandem strategy constructs the indole core and installs the 2-methylallyl group sequentially:
Comparative Analysis of Synthetic Methods
Table 2. Advantages and Limitations of Each Method
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-allyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products:
Oxidation: Hydroxylated indoles or indole oxides.
Reduction: Hydrogenated indoles.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Scientific Research Applications
1-(2-Methyl-allyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to tryptophan, an essential amino acid.
Medicine: Research explores its potential as a precursor for developing drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-allyl)-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Methyl-allyl)-1H-indole with structurally related N-substituted indoles, focusing on substituent effects, physicochemical properties, and biological activities.
Notes:
- Biological Activity : Phenylsulfonyl-piperazine hybrids (e.g., compound 56) demonstrate multi-target activity (BACE1, 5-HT6R, Aβ aggregation), whereas chlorobenzyl derivatives exhibit anti-inflammatory effects via COX-2 inhibition .
- Synthetic Routes : N-Alkylation (e.g., cyclohexylethyl indole synthesis ) and solvent-free aldehyde-indole condensations (e.g., synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles ) are common methods for N-substituted indoles.
Structural and Functional Insights
- Electron-Donating vs.
- Steric Effects : Bulky substituents like cyclohexylethyl or phenylsulfonyl-piperazine may hinder binding to flat enzymatic pockets but enhance selectivity for complex targets (e.g., BACE1) .
- Hybrid Pharmacophores : Combining indole with fragments like tacrine or benzylamine (e.g., compound 55) optimizes multi-target activity and drug-likeness .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methyl-allyl)-1H-indole, and how can reaction yields be maximized?
The compound can be synthesized via N-alkylation of 1H-indole using 3-bromo-2-methylpropene (or analogous allylic halides) in the presence of a strong base like sodium hydride (NaH) in polar aprotic solvents (e.g., DMSO). Purification typically involves flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 8:2 to 7:3). For example, similar N-alkylation protocols achieved 75–87% yields for related indole derivatives . Optimization may include adjusting stoichiometry, reaction time, or solvent choice to mitigate side reactions like over-alkylation.
Q. What spectroscopic methods are recommended for structural confirmation of 1-(2-Methyl-allyl)-1H-indole?
Key techniques include:
- 1H/13C NMR : To verify substitution patterns (e.g., allyl group integration and coupling constants).
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation .
- IR Spectroscopy : To identify functional groups (e.g., C=C stretching in the allyl moiety). Cross-validation with single-crystal X-ray diffraction (XRD) is ideal but requires high-quality crystals .
Q. What safety protocols should be followed when handling 1-(2-Methyl-allyl)-1H-indole in the lab?
- Use personal protective equipment (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of vapors.
- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .
- Store in airtight containers away from light and oxidizing agents.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical bond parameters in 1-(2-Methyl-allyl)-1H-indole?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize molecular geometry and compare bond lengths/angles with XRD data. For example, studies on similar indole derivatives showed <2% deviation between DFT-optimized and experimental bond parameters. Molecular Electrostatic Potential (MEP) maps further predict reactive sites (e.g., electron-rich indole positions) for functionalization .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on 1-(2-Methyl-allyl)-1H-indole derivatives?
- Scaffold Modification : Introduce substituents (e.g., halides, sulfonyl groups) at the indole N1 or C3 positions to assess bioactivity changes.
- Bioisosteric Replacement : Replace the allyl group with isosteres (e.g., propargyl, cyclopropyl) to evaluate pharmacokinetic effects.
- In Silico Screening : Use docking simulations to prioritize targets (e.g., serotonin receptors) based on binding affinity predictions .
Q. How can crystallographic software (e.g., SHELX, WinGX) improve the accuracy of structural refinement for 1-(2-Methyl-allyl)-1H-indole?
- SHELXL : Refine small-molecule structures against XRD data, adjusting parameters like thermal displacement and occupancy.
- WinGX : Integrate tools for data reduction (e.g., absorption corrections) and visualization (e.g., ORTEP-3 for thermal ellipsoid plots). These programs are critical for resolving disorder in flexible allyl groups and validating hydrogen bonding networks .
Q. What experimental approaches address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the allyl group).
- 2D NMR (COSY, NOESY) : Confirm through-space correlations and eliminate assignment ambiguities.
- Synchrotron XRD : Obtain high-resolution data to cross-check bond lengths and torsional angles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
